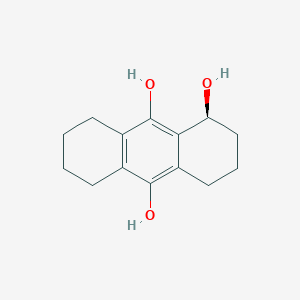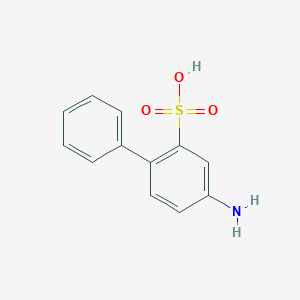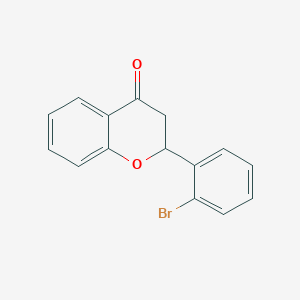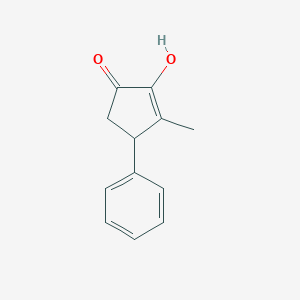![molecular formula C21H30O5 B12580785 [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 215309-10-7](/img/structure/B12580785.png)
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and diverse biological activities. The presence of hydroperoxy and acetate groups in its structure suggests potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: Hydroperoxy and acetate groups are introduced through specific reactions, such as oxidation and esterification.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Automated purification systems: To streamline the purification process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The compound can be reduced to remove the hydroperoxy group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This can lead to various biological effects, including cell death in cancer cells or antimicrobial activity.
Comparación Con Compuestos Similares
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate can be compared with other compounds in the cyclopenta[a]phenanthrene family, such as:
Steroids: Which have similar ring structures but different functional groups.
Terpenoids: Which may share some structural features but have distinct biosynthetic pathways.
Polycyclic aromatic hydrocarbons (PAHs): Which have similar ring systems but lack the functional groups present in this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and biological activities.
Propiedades
Número CAS |
215309-10-7 |
|---|---|
Fórmula molecular |
C21H30O5 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(26-24)19-15-4-5-18(23)21(15,3)9-7-16(19)20/h11,14-17,19,24H,4-10H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 |
Clave InChI |
HDOAVFDXGPMIQG-MXRBDKCISA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C=C2C1)OO)CCC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OO)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)


![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
